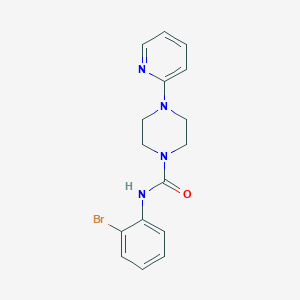

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the 2-position.

Formation of the pyridinyl intermediate: This step involves the synthesis of a pyridinyl compound, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

Coupling reaction: The bromophenyl and pyridinyl intermediates are then coupled using a suitable catalyst and reaction conditions to form the desired compound.

Cyclization and amide formation: The final step involves cyclization and the formation of the tetrahydropyrazinecarboxamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

化学反应分析

Types of Reactions

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(2-chlorophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

- N-(2-fluorophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

- N-(2-iodophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Uniqueness

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

生物活性

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the following molecular formula:

- Molecular Weight : 361.24 g/mol

- CAS Number : 335282-78-5

The compound can be synthesized through various methods, typically involving the formation of the piperazine ring followed by the introduction of the bromophenyl and pyridine groups. The synthesis routes often utilize coupling reagents to facilitate the formation of amide bonds.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor for various enzymes and its effects on different biological pathways.

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory activity against enzymes involved in critical biological processes:

These findings suggest that the compound may have therapeutic potential in treating diseases caused by pathogens like Leishmania.

Study on Anti-Tubercular Activity

In a study focusing on anti-tubercular activity, several derivatives of piperazine were synthesized and tested against Mycobacterium tuberculosis. Among these, certain compounds demonstrated significant inhibitory effects, with MIC values indicating their potency:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound G | 1.56 | Highly active |

| Compound H | 3.45 | Active |

This study highlights the potential of piperazine derivatives in combating tuberculosis, suggesting that modifications to the structure can enhance activity against this pathogen .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the chemical structure affect biological activity. For instance, the presence of specific substituents on the piperazine ring or the bromophenyl group can significantly influence enzyme inhibition and overall pharmacological properties.

Key Findings from SAR Studies

- Bromination : The introduction of bromine at the 2-position on the phenyl ring enhances enzyme binding affinity.

- Pyridine Substitution : Variations in the pyridine moiety can lead to differences in selectivity towards target enzymes.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:

- Step 1 : Coupling 2-bromoaniline with a piperazine derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions.

- Step 2 : Introducing the pyridinyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .

- Optimization : Solvent choice (e.g., DMF or dichloromethane), pH control, and purification via column chromatography or recrystallization improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions on the piperazine ring and aromatic systems.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 403.08 for C17H16BrN4O).

- IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm−1) and N-H bending (~1550 cm−1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. For example:

- Crystal System : Monoclinic (space group P21/c) with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5° .

- Software : SHELX suite refines data (R-factor <0.06) to resolve torsional strain in the piperazine ring and intermolecular hydrogen bonding .

Q. What computational methods predict the compound’s receptor-binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to model interactions with biological targets:

- Colle-Salvetti Correlation : Estimates electron density and kinetic energy to predict binding to serotonin or dopamine receptors .

- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates ligand-receptor interactions, focusing on halogen bonding via the bromophenyl group .

Q. How can contradictory bioactivity data across studies be addressed?

Discrepancies in IC50 values or receptor selectivity may arise from:

- Experimental Variables : Buffer pH, cell line specificity, or assay protocols (e.g., radioligand vs. fluorescence-based).

- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics and functional cAMP assays for GPCR activity) .

Q. What strategies enhance metabolic stability in vivo?

Structural modifications guided by structure-activity relationship (SAR) studies:

- Substituent Effects : Fluorine or chlorine on the phenyl ring improves pharmacokinetics (e.g., logP reduction from 3.2 to 2.8) .

- Prodrug Approaches : Esterification of the carboxamide group increases solubility and delays hepatic clearance .

Q. Methodological Tables

Table 1. Comparative SAR of Piperazine-Carboxamide Derivatives

| Compound | Substituent Modifications | Bioactivity (IC50, nM) | Target Receptor | Reference |

|---|---|---|---|---|

| N-(2-bromophenyl)-... | Bromophenyl, pyridinyl | 120 ± 15 (D2) | Dopamine D2 | |

| N-(4-fluorophenyl)-... | Fluorophenyl | 85 ± 10 | 5-HT1A | |

| N-(3-chlorophenyl)-... | Chlorophenyl, pyrimidinyl | 200 ± 25 | Sigma-1 |

属性

IUPAC Name |

N-(2-bromophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGTZGNGKAFCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。